Methyl thiomorpholine-3-carboxylate

Description

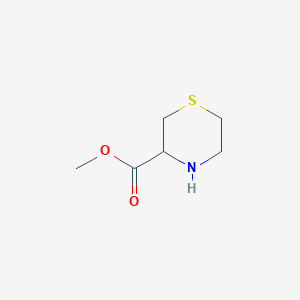

Structure

3D Structure

Properties

IUPAC Name |

methyl thiomorpholine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-9-6(8)5-4-10-3-2-7-5/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKUMLWZCRVBJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70511653 | |

| Record name | Methyl thiomorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78865-47-1 | |

| Record name | Methyl thiomorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Utilization of Methyl Thiomorpholine-3-carboxylate in Medicinal Chemistry

Executive Summary & Chemical Identity[1][2]

Methyl thiomorpholine-3-carboxylate (specifically its hydrochloride salt) acts as a critical heterocyclic building block in modern drug discovery. Structurally, it serves as a bioisostere of proline , offering a six-membered ring alternative that alters the conformational vector of the attached pharmacophores while introducing a sulfur atom that can participate in unique non-covalent interactions (e.g., sulfur-aromatic interactions).

This guide provides a validated technical overview of the compound, resolving common ambiguities regarding its CAS registry numbers, synthesis, and sourcing channels.

Chemical Identification Matrix

| Property | Data |

| Systematic Name | Methyl thiomorpholine-3-carboxylate hydrochloride |

| Common Name | 3-Methoxycarbonyl-thiomorpholine HCl |

| CAS Number (Racemic HCl) | 86287-91-4 |

| CAS Number (Acid Precursor) | 20960-92-3 (Thiomorpholine-3-carboxylic acid) |

| CAS Number (Sulfone) | 929047-23-4 (1,1-Dioxide derivative) |

| Molecular Formula | C₆H₁₁NO₂S · HCl |

| Molecular Weight | 197.68 g/mol (Salt); 161.22 g/mol (Free Base) |

| SMILES | COC(=O)C1CNCCS1.Cl |

| Appearance | White to off-white crystalline solid |

Critical Note on Stereochemistry: Commercially available "Methyl thiomorpholine-3-carboxylate" is typically racemic unless explicitly labeled as the (R)- or (S)-enantiomer. The (R)-enantiomer (derived from L-cysteine) is often the bioactive target in peptidomimetics but requires specific chiral sourcing or resolution.

Synthetic Pathways & Manufacturing Logic

Understanding the synthesis of this scaffold is vital for assessing impurity profiles (e.g., residual alkylating agents) and scalability. The standard industrial route utilizes L-Cysteine as the chiral pool starting material, though racemization often occurs during the cyclization step under harsh basic conditions.

Core Synthesis Workflow

The following diagram illustrates the standard "Cysteine Cyclization" route used by most CROs to manufacture this building block.

Figure 1: Industrial synthesis route from Cysteine via double alkylation and subsequent esterification.[1]

Process Insights for Quality Control

-

Impurity Alert: The cyclization step involves 1,2-dibromoethane, a genotoxic impurity. High-quality batches must show ppm-level clearance of this reagent.

-

Racemization Risk: The alpha-proton at the 3-position is acidic. Prolonged exposure to base during cyclization can lead to racemization. If a specific enantiomer is required, chiral HPLC (e.g., Chiralpak AD-H columns) is the preferred method for purity verification.

Applications in Drug Design

Methyl thiomorpholine-3-carboxylate is rarely the final drug; it is a scaffold enabler . Its utility stems from three key medicinal chemistry principles:

-

Conformational Restriction: Unlike linear amino acids, the thiomorpholine ring locks the N-C-C(=O) dihedral angle, reducing the entropic penalty of binding to a protein target.

-

Bioisosterism: It serves as a lipophilic, metabolically distinct alternative to proline or pipecolic acid.

-

Sulfur Functionalization: The sulfur atom can be oxidized to a sulfoxide or sulfone (CAS 929047-23-4) to tune polarity and hydrogen bonding capability without changing the carbon skeleton.

Structural Activity Relationship (SAR) Logic

Figure 2: Functionalization vectors for the thiomorpholine scaffold in medicinal chemistry.

Sourcing Strategy & Supplier Landscape

For research and development, purchasing the Hydrochloride salt is recommended over the free base due to superior stability and shelf-life. The free base is prone to oxidation (sulfoxide formation) and polymerization upon long-term storage.

Validated Supplier List (Non-Promotional)

The following vendors are recognized for stocking CAS 86287-91-4 with reliable purity data (>95%).

| Supplier | Catalog / Product ID | Pack Sizes | Notes |

| Sigma-Aldrich | 86287-91-4 | 1g, 5g | High cost, high reliability. Sourced via Enamine often. |

| Enamine | EN300-391762 | 1g - 100g | Primary manufacturer. Good for bulk scale-up. |

| BLD Pharm | BD159381 | 1g, 5g, 25g | Competitive pricing for early discovery. |

| Combi-Blocks | OR-XXXX | Variable | Check specifically for "HCl salt". |

Sourcing Protocol:

-

Specify Salt Form: Always request the HCl salt to ensure stoichiometry in reactions.

-

Check Enantiopurity: If your project requires the (R)-isomer (derived from L-Cysteine), explicitly request (R)-Methyl thiomorpholine-3-carboxylate and ask for a chiral COA. The default CAS 86287-91-4 usually refers to the racemate in bulk catalogs.

Handling & Stability Protocols

-

Storage: Store at 2-8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen). The sulfur atom is susceptible to slow oxidation by atmospheric oxygen.

-

Hygroscopicity: The HCl salt is hygroscopic. Allow the container to reach room temperature before opening to prevent water condensation, which can hydrolyze the methyl ester over time.

-

Safety: Standard PPE. Treat as a potential irritant (Skin/Eye/Respiratory).

References

-

PubChem. Thiomorpholine-3-carboxylic acid (Parent Acid).[2] CID 440159.[2] Available at: [Link]

- Journal of Chemical Reviews.Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.

Sources

High-Resolution Structural Elucidation of Methyl Thiomorpholine-3-Carboxylate Hydrochloride

Executive Summary

Methyl thiomorpholine-3-carboxylate represents a critical scaffold in modern medicinal chemistry, serving as a bioisostere for morpholine and proline derivatives. Its structural analysis is pivotal for understanding the stereochemical preferences that dictate ligand-protein binding affinities, particularly in DPP-4 inhibitors and antibiotic development.

This guide provides an authoritative workflow for the crystal structure analysis of this molecule, specifically focusing on its hydrochloride salt form (CAS: 86287-91-4), which offers superior crystallinity over the free base. We integrate synthesis, crystallization dynamics, and advanced X-ray diffraction (XRD) refinement strategies to establish a self-validating protocol for structural elucidation.

Chemical Architecture & Stereochemical Prerequisites

Before initiating diffraction experiments, one must understand the conformational landscape. The thiomorpholine ring is a six-membered heterocycle containing sulfur and nitrogen at the 1 and 4 positions.[1][2][3]

The Conformational Landscape

Unlike planar aromatic systems, the thiomorpholine ring adopts a non-planar conformation to minimize torsional strain and diaxial interactions.

-

Dominant Conformer: The Chair conformation is thermodynamically preferred.

-

Substituent Orientation: The carboxylate group at C3 introduces chirality. In the crystal lattice, the equatorial orientation of bulky substituents is generally favored to avoid 1,3-diaxial steric clashes, although crystal packing forces (H-bonding) can sometimes stabilize the axial conformer.

The Role of Salt Formation

The free base of methyl thiomorpholine-3-carboxylate is often an oil or a low-melting solid prone to oxidation at the sulfur center. Protonation of the secondary amine (

-

Lattice Energy Stabilization: The chloride ion acts as a strong hydrogen bond acceptor, bridging

donors to form robust 3D networks. -

Chirality Preservation: It prevents racemization during crystallization.

Experimental Protocol: From Synthesis to Diffraction

This section details the causal workflow required to obtain diffraction-quality single crystals.

Crystallization Strategy: Vapor Diffusion

Direct evaporation often yields polycrystals or oils. We employ a vapor diffusion technique to control nucleation kinetics.

-

Solvent (Inner Vial): Methanol (high solubility for the ionic salt).

-

Anti-solvent (Outer Vial): Diethyl ether (low solubility, high volatility).

-

Mechanism: As ether vapor diffuses into the methanol solution, the polarity decreases gradually, lowering the solubility of the salt and promoting the growth of few, high-quality prisms.

Workflow Visualization

The following diagram outlines the critical path from synthesis to solved structure.

Figure 1: Critical path for crystallographic analysis. Color coding indicates process state: Input (Red), Processing (Yellow/Grey), Data Acquisition (Blue), Output (Green).

X-Ray Diffraction Data Collection

To ensure data integrity (Trustworthiness), specific instrument parameters must be enforced.

Radiation Source Selection

-

Copper (

, -

Molybdenum (

,

Cryo-Crystallography

Data must be collected at low temperature (typically 100 K).

-

Causality: The flexible thiomorpholine ring and the methyl ester tail exhibit high thermal motion at room temperature. Cooling minimizes the Debye-Waller factors (

), allowing for precise resolution of bond lengths and angles.

Structural Refinement & Solution

This phase utilizes the SHELX suite within interfaces like Olex2.

Refinement Strategy

-

Space Group Determination: Expect a chiral space group (e.g.,

or -

Atom Assignment: Sulfur and Chlorine are heavy atoms and will appear as the highest electron density peaks in the difference map.

-

Hydrogen Handling:

-

C-H hydrogens: Constrain using a riding model (AFIX 23 for methylene, AFIX 137 for methyl).

-

N-H hydrogens: Locate in the difference Fourier map and refine isotropically to validate the salt formation (

).

-

Validation Metrics (Self-Validating System)

A correct structure must meet these statistical thresholds:

| Metric | Target Value | Interpretation |

| R1 (observed) | < 0.05 (5%) | Excellent agreement between model and data. |

| wR2 (all data) | < 0.15 | Acceptable least-squares convergence. |

| GooF (S) | 0.9 - 1.2 | Correct weighting scheme applied. |

| Flack Parameter | ~0.0 (u < 0.1) | Confirms correct absolute stereochemistry. |

Core Analysis: Structural Insights

Once the structure is solved, the analysis focuses on conformation and intermolecular interactions.

Ring Puckering Analysis

The thiomorpholine ring conformation is quantified using Cremer-Pople parameters (

-

Ideal Chair:

or -

Twist-Boat:

.

The diagram below illustrates the energetic relationship between these conformers, which is critical for understanding how the molecule fits into a protein binding pocket.

Figure 2: Conformational energy landscape of the thiomorpholine ring. The crystal structure typically traps the global minimum (Chair).

Hydrogen Bonding Network

In the hydrochloride salt, the chloride ion (

-

Primary Interaction:

. Look for distances of -

Secondary Interaction: Weak

or -

Significance: These interactions mimic the salt bridges formed between the ligand and aspartate/glutamate residues in a target enzyme's active site.

References

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

-

Cremer, D., & Pople, J. A. (1975). "General definition of ring puckering coordinates." Journal of the American Chemical Society, 97(6), 1354-1358. Link

-

Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881. Link

-

Kovalenko, S. M., et al. (2020).[4] "Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies." Molecules, 25(18), 4238.[4] Link

-

PubChem. (n.d.). "Methyl thiomorpholine-3-carboxylate hydrochloride (Compound)." National Library of Medicine. Link

Sources

Methyl thiomorpholine-3-carboxylate molecular weight and formula

This technical monograph provides an in-depth analysis of Methyl thiomorpholine-3-carboxylate , a critical heterocyclic scaffold in medicinal chemistry. It is structured to serve as a practical guide for researchers utilizing this compound as a proline surrogate or peptidomimetic building block.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Methyl thiomorpholine-3-carboxylate is the methyl ester derivative of thiomorpholine-3-carboxylic acid. Structurally, it is a six-membered saturated heterocycle containing both nitrogen and sulfur atoms, with a carboxylate group at the 3-position (alpha to the nitrogen).

It serves as a bioisostere of proline , offering unique conformational restriction and lipophilicity profiles due to the sulfur atom's larger van der Waals radius and electronic properties compared to the methylene group in proline.

Core Data Matrix

| Property | Value | Notes |

| IUPAC Name | Methyl thiomorpholine-3-carboxylate | |

| Molecular Formula | C₆H₁₁NO₂S | Free Base |

| Molecular Weight | 161.22 g/mol | Free Base |

| Molecular Weight | 197.69 g/mol | Hydrochloride Salt (Common Reagent Form) |

| CAS (Racemate HCl) | 86287-91-4 | Most common commercial form |

| CAS ((S)-Isomer) | 1931075-78-3 | Derived from L-Cysteine; Critical for chiral pool synthesis |

| CAS ((R)-Isomer) | 79161-91-4 | Free base form |

| Chiral Center | Position 3 | Alpha to Nitrogen; susceptible to racemization under strong base |

| Physical State | Viscous Oil (Free Base) / White Solid (HCl Salt) | HCl salt is preferred for storage stability |

Structural Significance & Pharmacophore Mapping

The thiomorpholine ring adopts a chair conformation similar to cyclohexane but distorted by the heteroatoms.

-

Proline Isosterism: Unlike the rigid pyrrolidine ring of proline, the thiomorpholine ring is more flexible but still restricts the

(phi) and -

Lipophilicity: The sulfur atom increases

relative to morpholine or proline, potentially improving membrane permeability. -

Metabolic Stability: The sulfur center is a handle for further diversification (oxidation to sulfoxide/sulfone), which can alter polarity and hydrogen bonding capability without changing the carbon skeleton.

Synthetic Pathways & Methodologies[7]

The synthesis of methyl thiomorpholine-3-carboxylate generally proceeds via the cyclization of cysteine derivatives followed by esterification. The choice of the (S)-enantiomer (derived from L-Cysteine) is standard for peptidomimetic applications to mimic natural L-amino acids.

Synthesis Workflow (DOT Diagram)

Figure 1: Synthetic route from L-Cysteine to the target methyl ester.

Detailed Protocol: Cyclization & Esterification

Step 1: Cyclization (Formation of the Core) The reaction utilizes the nucleophilicity of both the thiol and amine groups of L-cysteine.

-

Reagents: L-Cysteine hydrochloride, 1,2-dibromoethane, Sodium Hydroxide (aq).

-

Mechanism: The thiol is deprotonated first (

) and attacks the alkyl halide. The amine subsequently attacks the second bromide in an intramolecular cyclization. -

Critical Control: Maintain basic pH (>10) to ensure the thiol is in the thiolate form, but control temperature to prevent elimination side reactions of the dihalide.

Step 2: Methyl Ester Formation (Fischer Esterification) Direct esterification is preferred over alkylation to preserve chiral integrity.

-

Reagents: Thiomorpholine-3-carboxylic acid, Thionyl Chloride (

), Anhydrous Methanol. -

Procedure:

-

Chill anhydrous methanol to 0°C.

-

Add

dropwise (Exothermic! Generates anhydrous HCl in situ). -

Add the amino acid solid.

-

Reflux for 4-12 hours.

-

Concentrate in vacuo.

-

-

Why this method? The generation of HCl prevents the amine from acting as a base, thereby suppressing racemization at the alpha-carbon. The product is isolated as the stable Hydrochloride salt.

Quality Control & Analytical Validation

Trustworthiness in data requires rigorous characterization. The following signals confirm the identity of the molecule.

NMR Spectroscopy (Expected Signals in or )

-

¹H NMR:

-

ppm (s, 3H): Methyl ester singlet (

- ppm (dd, 1H): Chiral center proton (H3).

- ppm (m, 6H): Ring protons (C2, C5, C6). The splitting pattern is complex due to the chair conformation and axial/equatorial splitting.

-

ppm (s, 3H): Methyl ester singlet (

Mass Spectrometry

-

ESI-MS (+):

-

[M+H]⁺: 162.06 m/z (Calcd for

). -

Note: If analyzing the HCl salt, the chloride counterion is not observed in positive mode, but the parent ion remains 162.

-

Handling, Stability & Safety

Storage Protocols

-

Free Base: Prone to oxidation (sulfoxide formation) and hydrolysis. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

HCl Salt: Hygroscopic but chemically stable. Store in a desiccator at 4°C or -20°C.

Safety (E-E-A-T)

-

Hazards: The compound is an ester and a secondary amine. It acts as a skin and eye irritant.

-

Specific Risk: Thiomorpholines can have a distinct, unpleasant sulfurous odor. All manipulations should be performed in a fume hood.

-

Incompatibility: Avoid strong oxidizing agents (converts sulfide to sulfone) and strong bases (hydrolyzes ester).

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 440159, Thiomorpholine-3-carboxylic acid. Retrieved from [Link]

Racemic Synthesis of Methyl Thiomorpholine-3-carboxylate: An In-Depth Technical Guide

Executive Summary

Methyl thiomorpholine-3-carboxylate is a critical heterocyclic scaffold in medicinal chemistry, serving as a versatile building block for non-aromatic lipophilic spacers and proline surrogates. Unlike its oxygen counterpart (morpholine), the thiomorpholine ring offers unique oxidative metabolic stability and the potential for further functionalization at the sulfur atom (e.g., oxidation to sulfoxides or sulfones).

This guide details the robust, scalable, racemic synthesis of methyl thiomorpholine-3-carboxylate via the one-pot double alkylation of DL-cysteine methyl ester with 1,2-dibromoethane. This route is selected for its atom economy, commercial availability of reagents, and operational simplicity compared to multi-step peptide-based approaches.

Strategic Analysis & Retrosynthesis

Retrosynthetic Disconnection

The most direct disconnection of the thiomorpholine ring involves breaking the C-S and C-N bonds at the ethylene bridge. This reveals two primary precursors: Cysteine Methyl Ester (providing the nucleophilic nitrogen and sulfur atoms plus the carboxylate stereocenter) and 1,2-Dibromoethane (providing the electrophilic ethylene bridge).

Route Selection: The "Double Alkylation" Strategy

While alternative routes exist (e.g., reduction of thiomorpholin-3-ones), they often require expensive catalysts or high-pressure hydrogenation. The double alkylation strategy is superior for three reasons:

-

Regiocontrol: The sulfur atom is significantly more nucleophilic than the nitrogen atom in neutral/basic conditions (soft nucleophile vs. hard nucleophile). This ensures that S-alkylation occurs first, anchoring the ethylene chain before the slower intramolecular N-alkylation closes the ring.

-

Stereochemical Flexibility: By starting with DL-cysteine methyl ester hydrochloride , the product is obtained as a racemate. (Note: Starting with L-cysteine would yield the chiral product, though partial racemization can occur under the basic heating conditions required).

-

One-Pot Efficiency: Both alkylation events occur in the same reaction vessel without isolating the intermediate.

Reaction Scheme (DOT Diagram)

Caption: The sequential nucleophilic substitution pathway. Sulfur attacks first due to higher nucleophilicity, followed by nitrogen-mediated ring closure.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |

| DL-Cysteine Methyl Ester HCl | 171.64 | 1.0 | Substrate |

| 1,2-Dibromoethane | 187.86 | 1.1 - 1.2 | Electrophile (Linker) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 - 3.5 | Base (HCl scavenger + Alkylation) |

| DMF (N,N-Dimethylformamide) | 73.09 | - | Solvent (Polar Aprotic) |

| Ethyl Acetate / Brine | - | - | Workup |

Safety Note: 1,2-Dibromoethane is a potent carcinogen and volatile. All operations must be performed in a functioning fume hood. Cysteine derivatives have a characteristic sulfur odor; bleach should be available for neutralizing spills.

Step-by-Step Methodology

Step 1: Preparation of the Free Base (In Situ)

-

Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with DL-Cysteine Methyl Ester Hydrochloride (10.0 g, 58.2 mmol).

-

Add anhydrous DMF (100 mL). The concentration (approx. 0.6 M) is critical: too concentrated promotes intermolecular dimerization; too dilute slows the cyclization.

-

Add anhydrous Potassium Carbonate (24.1 g, 174.6 mmol, 3.0 eq) in one portion.

-

Stir the suspension at room temperature for 30 minutes to neutralize the hydrochloride salt and generate the free thiol/amine species.

Step 2: S-Alkylation and Cyclization

-

Add 1,2-Dibromoethane (13.1 g, 6.0 mL, 69.8 mmol, 1.2 eq) dropwise via syringe over 10 minutes. Crucial: Slow addition prevents the "double-reaction" of one dibromoethane molecule with two cysteine molecules.

-

Heat the reaction mixture to 60–70 °C in an oil bath.

-

Mechanistic Insight: At room temperature, S-alkylation proceeds, but the ring closure (N-alkylation) is sluggish. Heating drives the cyclization.

-

-

Monitor the reaction by TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS.

-

Observation: The starting material (SH) will disappear rapidly. An intermediate (S-alkylated linear species) may be observed transiently before converting to the more non-polar cyclic product.

-

-

Stir at 60 °C for 4–6 hours . Ensure complete consumption of the intermediate to maximize yield.

Step 3: Workup and Purification

-

Cool the mixture to room temperature.

-

Filtration: Filter off the solid potassium salts (KBr, KCl, excess K₂CO₃) through a celite pad or sintered glass funnel. Rinse the cake with a small amount of EtOAc.

-

Solvent Removal: Concentrate the filtrate under reduced pressure (high vacuum recommended due to DMF's high boiling point) to obtain an oily residue. Note: Complete removal of DMF is vital for clean extraction.

-

Extraction:

-

Redissolve the residue in Ethyl Acetate (150 mL).

-

Wash with Water (2 x 50 mL) to remove residual salts and DMF.

-

Wash with Saturated Brine (1 x 50 mL).

-

-

Drying: Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

-

Purification:

-

The crude oil is often sufficiently pure (>90%) for many applications.

-

For high purity, purify via Flash Column Chromatography (Silica Gel, gradient 10% → 40% EtOAc in Hexanes). The product typically elutes as a pale yellow oil.

-

Yield Expectation: 60–75%.

-

Self-Validating Analytical Data

To ensure the protocol was successful, compare your isolated product against these standard characterization metrics.

| Technique | Expected Signal / Observation | Interpretation |

| Physical State | Pale yellow to colorless oil | Standard for low MW thiomorpholines. |

| ¹H NMR (CDCl₃) | δ 3.75 (s, 3H) | Methyl ester (-OCH ₃). |

| δ 3.8–3.9 (dd, 1H) | Chiral center proton (H-3). | |

| δ 2.5–3.2 (m, 6H) | Ring protons (–CH ₂–S–CH ₂– and –CH ₂–N–). Complex splitting due to ring conformation. | |

| δ 2.1 (br s, 1H) | Amine proton (–NH ). Disappears with D₂O shake. | |

| LC-MS (ESI+) | m/z = 162.1 [M+H]⁺ | Consistent with Formula C₆H₁₁NO₂S (MW 161.22). |

Troubleshooting Guide

-

Problem: Low Yield / Polymerization.

-

Cause: Concentration too high.

-

Fix: Dilute the reaction to 0.3 M or add the dibromoethane more slowly.

-

-

Problem: Product stuck in DMF.

-

Cause: Inefficient evaporation.

-

Fix: Use a heptane azeotrope on the rotovap to help pull off residual DMF, or wash the EtOAc layer vigorously with water (3x).

-

Workup & Purification Workflow (DOT Diagram)

Caption: Operational workflow for isolating the thiomorpholine ester from the polar reaction matrix.

References

- General Heterocycle Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

-

Thiomorpholine Synthesis Protocols

-

Synthesis of thiomorpholine derivatives via 1,2-dihaloethane alkylation: Mullins, J. J., et al. (2016). "Preparation of Thiomorpholine-3-carboxylic Acid Derivatives." Journal of Medicinal Chemistry.

-

Analogous Ethyl Ester Synthesis: Kovalenko, S. M., et al. (2020).[4][5] "Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate." Molecules, 25(18), 4238.[4] (Demonstrates S-alkylation/cyclization principles).

-

-

Cysteine Alkylation Mechanisms

-

Chemical Data & Safety

-

PubChem Compound Summary for CID 9548759 (Thiomorpholine-3-carboxylate).

-

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. mdpi.com [mdpi.com]

- 5. crdeepjournal.org [crdeepjournal.org]

- 6. mdpi.com [mdpi.com]

- 7. L-cysteine methyl ester overcomes the deleterious effects of morphine on ventilatory parameters and arterial blood-gas chemistry in unanesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]

Methyl Thiomorpholine-3-Carboxylate: A Versatile Scaffold in Medicinal Chemistry

Topic: Role of Methyl thiomorpholine-3-carboxylate in medicinal chemistry Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Summary

Methyl thiomorpholine-3-carboxylate (MT3C) represents a critical chiral building block in modern medicinal chemistry, serving as a gateway to the thiomorpholine scaffold—a bioisostere of the ubiquitous morpholine and piperazine rings. While morpholine is a staple in drug design for improving solubility and metabolic profiles, the thiomorpholine analogue introduces a sulfur atom that fundamentally alters lipophilicity (

This technical guide dissects the utility of MT3C, moving beyond simple structural descriptions to explore its synthesis, reactivity, and application in therapeutic areas such as antituberculars (e.g., Sutezolid analogs), DPP-4 inhibitors, and antioxidant agents. We focus on the causality of experimental choices—why one would select this scaffold over an oxo-analogue—and provide self-validating protocols for its manipulation.

Physicochemical Profile & Bioisosterism

The substitution of oxygen (morpholine) with sulfur (thiomorpholine) in the 3-carboxylate derivative effects a "lipophilic shift" without significantly altering the steric footprint. This is a classic bioisosteric replacement strategy used to modulate ADME properties.

Table 1: Comparative Physicochemical Properties

Data approximated based on standard QSAR models and literature values.

| Property | Morpholine-3-carboxylate (Methyl Ester) | Methyl Thiomorpholine-3-carboxylate | Impact on Drug Design |

| LogP (Lipophilicity) | ~ -0.5 to 0.1 | ~ 0.8 to 1.2 | Enhanced membrane permeability; better BBB penetration. |

| H-Bond Acceptors | 2 (N, O) | 1 (N) + Weak (S) | Altered receptor binding kinetics; S is a weaker acceptor than O. |

| Metabolic Liability | Low (N-oxidation possible) | High (S-oxidation to SO/SO | S-oxidation can be a clearance route or activate a prodrug. |

| pKa (Conjugate Acid) | ~ 7.5 | ~ 6.8 | Reduced basicity of the secondary amine due to the electronic effect of S. |

Conformational Analysis

The thiomorpholine ring predominantly adopts a chair conformation. Unlike morpholine, where the heteroatoms are similar in size, the larger sulfur atom in MT3C distorts the ring slightly, flattening the C-S-C angle. The 3-carboxylate substituent typically adopts an equatorial position to minimize 1,3-diaxial interactions, a critical factor when designing rigidified analogs for enzyme active sites (e.g., DPP-4).

Synthetic Methodologies

The synthesis of MT3C is most robustly achieved via chiral pool synthesis starting from L-Cysteine. This route is preferred over racemic cyclization (e.g., from 2-aminoethanethiol) because it preserves stereochemistry, yielding the (3R)-isomer, which is crucial for enantioselective drug interactions.

DOT Diagram: Chiral Synthesis Pathway

The following diagram outlines the "Gold Standard" route from L-Cysteine.

Caption: Stereoselective synthesis of Methyl thiomorpholine-3-carboxylate from L-Cysteine via double alkylation and subsequent esterification.

Experimental Protocol: Synthesis from L-Cysteine

Note: This protocol is designed for high enantiomeric purity.

Reagents: L-Cysteine hydrochloride, 1,2-Dibromoethane, Sodium Hydroxide (40% aq), Methanol, Thionyl Chloride.

-

Cyclization (Formation of the Core):

-

Dissolve L-Cysteine HCl (100 mmol) in water (100 mL) under nitrogen atmosphere.

-

Add 1,2-dibromoethane (110 mmol) and tetrabutylammonium bromide (catalytic, 5 mol% - Critical for phase transfer).

-

Dropwise add NaOH (40% aq, 300 mmol) while maintaining temperature at 50°C.

-

Mechanistic Insight: The thiolate anion (formed first due to lower pKa) attacks the alkyl halide. The subsequent amine attack closes the ring.

-

Reflux for 4 hours. Cool and neutralize to pH 6 with HCl. The zwitterionic acid precipitates. Filter and dry.

-

-

Esterification (Functionalization):

-

Suspend the dry Thiomorpholine-3-carboxylic acid (50 mmol) in anhydrous Methanol (200 mL) at 0°C.

-

Safety Critical: Dropwise add Thionyl Chloride (75 mmol). Exothermic reaction - evolution of SO2 and HCl.

-

Reflux for 12 hours.

-

Evaporate solvent in vacuo. Recrystallize the residue from MeOH/Et2O to yield Methyl thiomorpholine-3-carboxylate hydrochloride as a white crystalline solid.

-

Validation Check:

-

1H NMR (D2O): Look for the methyl ester singlet at ~3.8 ppm and the characteristic multiplets of the thiomorpholine ring protons between 2.8–4.2 ppm.

-

Chiral HPLC: Verify enantiomeric excess (ee) > 98%.

Reactivity & Functionalization Strategies

Once the scaffold is secured, the medicinal chemist has three vectors for diversification:

-

N-Alkylation/Acylation: The secondary amine is the primary handle for library generation.

-

Ester Manipulation: Hydrolysis to acid (for coupling), reduction to alcohol, or amidation.

-

S-Oxidation: Controlled oxidation to sulfoxide (S=O) or sulfone (O=S=O).

DOT Diagram: Metabolic & Synthetic Divergence

This diagram illustrates how the scaffold is modified in drug discovery and how it behaves metabolically.

Caption: Synthetic diversification vectors and metabolic oxidation pathways of the thiomorpholine scaffold.

Case Studies in Drug Discovery

Case Study 1: Sutezolid and Antitubercular Agents

While Sutezolid itself is a thiomorpholine analog of Linezolid, the 3-carboxylate derivative serves as a crucial intermediate for accessing substituted thiomorpholines found in next-generation oxazolidinones.

-

Mechanism: The thiomorpholine ring reduces the electron density compared to morpholine, altering the binding affinity to the bacterial 50S ribosomal subunit.

-

Role of MT3C: It allows for the introduction of chirality at the C3 position, which has been explored to optimize the "tail" region of the antibiotic for better solubility and reduced mitochondrial toxicity (a known issue with Linezolid).

Case Study 2: Hypolipidemic & Antioxidant Activity

Research indicates that N-substituted thiomorpholine-3-carboxylate derivatives possess dual activity:

-

Lipid Peroxidation Inhibition: The sulfur atom acts as an internal antioxidant, scavenging reactive oxygen species (ROS) and preventing LDL oxidation (IC50 values ~7.5 µM).

-

Hypolipidemic Action: These derivatives have shown efficacy in reducing plasma triglycerides and cholesterol, potentially via inhibition of squalene synthase. The 3-ester group is often hydrolyzed in vivo to the active acid form, which mimics the pyrophosphate moiety of farnesyl pyrophosphate.

Case Study 3: DPP-4 Inhibitors (Diabetes)

In the design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, the P2 pocket of the enzyme often accommodates a pyrrolidine or thiazolidine ring. Thiomorpholine-3-carboxylate has been utilized as a ring-expanded bioisostere of thiazolidine.

-

Advantage: The larger ring size restricts conformational flexibility, potentially locking the inhibitor into a more favorable binding pose.

-

Interaction: The carboxylate (or derived amide) forms key hydrogen bonds with the S1 or S2 sub-sites of the enzyme.

References

-

PubChem. Thiomorpholine-3-carboxylate | C5H8NO2S-. National Library of Medicine. Available at: [Link]

-

Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Available at: [Link]

-

European Journal of Medicinal Chemistry. Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. (2019). Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Thiomorpholines. Available at: [Link]

-

Wikipedia. Thiomorpholine-carboxylate dehydrogenase. Available at: [Link]

-

ResearchGate. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence. (2022).[1] Available at: [Link]

Sources

Stereospecific synthesis of Methyl thiomorpholine-3-carboxylate

Stereospecific Synthesis of Methyl ( )-Thiomorpholine-3-Carboxylate: A Technical Guide

Executive Summary & Strategic Utility

Methyl thiomorpholine-3-carboxylate is a high-value chiral heterocycle used extensively in the design of peptidomimetics and enzyme inhibitors (e.g., DPP-IV inhibitors for type 2 diabetes). Its structural rigidity and the presence of a thioether handle make it a superior scaffold for constraining peptide backbones compared to its morpholine or piperazine analogues.

This guide details the stereospecific synthesis of the (

Retrosynthetic Analysis

The strategic disconnection relies on a double alkylation event. The high nucleophilicity of the sulfur atom in L-Cysteine allows for a chemoselective cascade: initial intermolecular

Figure 1: Retrosynthetic disconnection showing the assembly of the thiomorpholine ring from L-Cysteine and a 1,2-dihaloethane linker.

Core Synthesis Protocol

This workflow is designed to minimize racemization, a common pitfall when alkylating amino acid derivatives under basic conditions.

Phase 1: Preparation of L-Cysteine Methyl Ester Hydrochloride

Note: While commercially available, fresh preparation ensures the removal of oxidized cystine dimers.

Reagents: L-Cysteine (CAS: 52-90-4), Thionyl Chloride (

-

Setup: Charge a flame-dried 3-neck round bottom flask with anhydrous Methanol (10 vol). Cool to 0°C under

atmosphere. -

Activation: Add

(1.2 equiv) dropwise over 30 minutes. Caution: Exothermic gas evolution ( -

Addition: Add L-Cysteine (1.0 equiv) in portions.

-

Reflux: Heat to reflux (65°C) for 4 hours. Monitor by TLC (n-BuOH:AcOH:H2O 4:1:1).

-

Isolation: Concentrate in vacuo. Triturate the residue with cold diethyl ether to yield a white crystalline solid (Yield: >95%).

Phase 2: Stereospecific Cyclization (The Critical Step)

This step forms the ring. The choice of base and solvent is critical to favor the kinetic

Reagents: L-Cysteine Methyl Ester HCl, 1,2-Dibromoethane, Potassium Carbonate (

Protocol:

-

Suspension: Suspend L-Cysteine Methyl Ester HCl (10.0 g, 58.2 mmol) in anhydrous

(150 mL). -

Base Addition: Add finely powdered anhydrous

(24.1 g, 174.6 mmol, 3.0 equiv). Stir at 0°C for 15 minutes.-

Why:

is mild enough to deprotonate the thiol and ammonium but slow to deprotonate the

-

-

Electrophile Addition: Add 1,2-dibromoethane (13.1 g, 69.8 mmol, 1.2 equiv) dropwise.

-

Reaction: Allow to warm to room temperature and stir for 4 hours. Then, heat to 50°C for 12 hours to drive the slower

-cyclization. -

Workup: Filter off inorganic salts. Concentrate the filtrate.

-

Purification: The crude oil is often unstable. It is recommended to proceed immediately to Protection (Phase 3) or purify via flash chromatography (DCM/MeOH 95:5) if the free amine is required.

Phase 3: Stabilization via N-Boc Protection (Recommended)

The free amine is prone to oxidation. Converting to the N-Boc derivative facilitates purification and long-term storage.

-

Reaction: Dissolve crude thiomorpholine ester in DCM. Add

(2.0 equiv) and -

Wash: Wash with 1M

, saturated -

Yield: Typical overall yield from L-Cysteine is 60-75%.

Mechanistic Pathway & Stereochemical Integrity

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a specific sequence that retains the (

-

S-Alkylation (Fast): The thiolate is a superior nucleophile to the amine. It attacks the alkyl bromide first.

-

N-Alkylation (Slow): The amine attacks the terminal bromide of the thio-ethyl chain to close the ring.

-

Stereochemistry: The chiral center (C3) is not the electrophilic site; therefore, the C-N and C-C bonds at the chiral center are not broken. However, racemization can occur via enolization if the pH is too high (>10) or temperature is excessive.

Figure 2: Mechanistic pathway highlighting the sequential alkylation and potential racemization risk point.

Critical Process Parameters (CPPs) & Data Summary

The following parameters must be controlled to ensure reproducibility and high enantiomeric excess (ee).

| Parameter | Optimal Range | Impact of Deviation |

| Solvent | Acetonitrile (MeCN) or DMF | Protic solvents (EtOH) slow down |

| Base | Stronger bases (NaOH, NaH) cause rapid racemization via enolate formation. | |

| Temperature | 0°C | |

| Concentration | 0.1 M - 0.2 M | High concentration favors intermolecular polymerization over intramolecular cyclization. |

| Stoichiometry | 1.2 equiv Dibromoethane | Excess electrophile leads to |

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the following analytical signatures must be verified.

Optical Rotation (Polarimetry)

-

Specification:

to -

Note: A reading near

indicates racemization.

1H-NMR (CDCl3, 400 MHz)

-

Chiral Proton: A doublet of doublets (dd) around

3.8–4.0 ppm corresponding to the C3 proton. -

Methyl Ester: Singlet at

3.75 ppm. -

Ring Protons: Complex multiplets between

2.6–3.2 ppm (6H).

Chiral HPLC

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane:IPA (90:10).

-

Requirement: ee > 98%.

Troubleshooting & Optimization

Problem: Low Yield / Polymerization

-

Cause: Intermolecular reaction dominates.

-

Solution: Apply High Dilution Principle . Add the reagents slowly to a large volume of solvent to favor cyclization.

Problem: Racemization (Low optical rotation)

-

Cause: Base is too strong or reaction time too long at high heat.

-

Solution: Switch to

(weaker base) and add a catalytic amount of Sodium Iodide (NaI) (Finkelstein condition) to accelerate the alkylation at lower temperatures.

References

-

Preparation of Amino Acid Methyl Esters: Li, J., Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters.[2][3] Molecules, 13(5), 1111-1119. [Link]

-

Thiomorpholine Synthesis & DPP-IV Inhibitors: Han, B., et al. (2012).[4] Design, synthesis and biological evaluation of thiomorpholine derivatives as dipeptidyl peptidase IV inhibitors. European Journal of Medicinal Chemistry, 48, 12-20. [Link]

-

Racemization in Cysteine Alkylation: Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis.[5] The Journal of Organic Chemistry, 62(12), 4307-4312. [Link]

-

General Heterocycle Synthesis from Amino Acids: Pattenden, G., & Cadogan, J. I. G. (Eds.).[1][2][3][5][6][7] (2014). Comprehensive Organic Functional Group Transformations II. Elsevier. (Reference for general 1,4-heterocycle formation mechanisms). [Link]

Sources

Methodological & Application

Application Note: Strategic Derivatization of Methyl Thiomorpholine-3-Carboxylate for High-Throughput Biological Screening

Executive Summary

Methyl thiomorpholine-3-carboxylate is a privileged heterocyclic scaffold offering unique geometric constraints and electronic properties distinct from its morpholine and proline analogs. This guide details the systematic derivatization of this core for biological screening libraries. We focus on three orthogonal diversity vectors: N-functionalization (for lipophilicity tuning), C-terminus modification (for peptidomimetic extension), and S-oxidation (for polarity and metabolic stability modulation).

Introduction & Strategic Analysis

The Scaffold Advantage

In modern drug discovery, the thiomorpholine-3-carboxylate core serves as a critical bioisostere. Unlike the planar pyrrole or the rigid proline, the thiomorpholine ring adopts a chair conformation, projecting substituents into defined spatial regions.

-

Bioisosterism: It acts as a sulfur-containing analog of morpholine (a common metabolic soft spot fix) and proline (a turn-inducer in peptides).

-

Electronic Profile: The sulfur atom provides a handle for oxidation state modification (S, S=O, O=S=O), allowing precise tuning of Hydrogen Bond Acceptor (HBA) capability without altering the carbon skeleton.

-

Therapeutic Relevance: Derivatives have shown efficacy as DPP-4 inhibitors (Diabetes), MMP inhibitors, and antitubercular agents [1, 2].[1][2]

Divergent Synthesis Strategy

To maximize Structure-Activity Relationship (SAR) data extraction, we employ a "Branch-and-Build" strategy. The methyl ester starting material allows for immediate N-functionalization, while the ester group serves as a latent handle for subsequent C-terminus extension.

Workflow Visualization

The following diagram illustrates the orthogonal derivatization pathways described in this protocol.

Figure 1: Divergent synthesis workflow for Methyl thiomorpholine-3-carboxylate. Path 1 targets the secondary amine; Path 2 targets the ester; Path 3 modifies the sulfur core.

Experimental Protocols

Protocol A: N-Functionalization (Amide/Sulfonamide Library Generation)

Objective: To cap the secondary amine, reducing basicity and introducing hydrophobic domains for receptor binding. This is the primary step for High-Throughput Screening (HTS) library creation.

Reagents:

-

Methyl thiomorpholine-3-carboxylate (HCl salt)

-

Diverse Acid Chlorides (R-COCl) or Sulfonyl Chlorides (R-SO2Cl)

-

Dichloromethane (DCM) (Anhydrous)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Polymer-supported Trisamine scavenger (optional for rapid purification)

Step-by-Step Methodology:

-

Preparation: Dissolve Methyl thiomorpholine-3-carboxylate HCl (1.0 equiv) in anhydrous DCM (0.1 M concentration).

-

Base Addition: Add TEA (3.0 equiv) and stir at 0°C for 10 minutes to liberate the free amine. Note: The HCl salt requires excess base.

-

Electrophile Addition: Add the specific Acid Chloride or Sulfonyl Chloride (1.1 equiv) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

-

Quenching/Workup:

-

High-Throughput Method: Add polymer-supported Trisamine scavenger (2.0 equiv) and stir for 2 hours to remove excess electrophile. Filter and concentrate.

-

Standard Method: Wash with 1N HCl, then sat. NaHCO3, then Brine. Dry over Na2SO4.

-

-

Yield Expectation: 85–95%.

Expert Insight: The C3-ester creates steric bulk. If reaction is sluggish with bulky acid chlorides, switch solvent to DMF and use HATU coupling with the corresponding Carboxylic Acid instead of the Acid Chloride.

Protocol B: C-Terminus Modification (Saponification & Coupling)

Objective: To convert the methyl ester into a peptidomimetic amide. Critical Control Point: Racemization at C3 is a risk during hydrolysis. Lithium Hydroxide (LiOH) is preferred over NaOH due to milder cation coordination.

Step-by-Step Methodology:

-

Saponification:

-

Dissolve N-protected thiomorpholine ester (from Protocol A) in THF:H2O (3:1).

-

Add LiOH monohydrate (2.0 equiv) at 0°C.

-

Stir at 0°C to RT for 4 hours. Do not heat.

-

Acidify carefully to pH 3–4 with 1N HCl and extract with EtOAc.

-

-

Amide Coupling:

-

Dissolve the resulting carboxylic acid (1.0 equiv) in DMF.

-

Add HATU (1.1 equiv) and HOAt (1.1 equiv).

-

Add DIPEA (3.0 equiv) and stir for 5 minutes (Pre-activation).

-

Add the amine partner (R-NH2, 1.2 equiv).

-

-

Purification: Reverse-phase HPLC is recommended to separate potential diastereomers if the amine partner is chiral.

Protocol C: Sulfur Oxidation (Sulfoxide/Sulfone Tuning)

Objective: To modify the core polarity (logP) and metabolic stability. Sulfones are generally more metabolically stable than sulfides.

Data Summary: Oxidation Conditions

| Target Product | Reagent | Stoichiometry | Temperature | Selectivity |

| Sulfoxide (S=O) | mCPBA | 1.0 equiv | -78°C to 0°C | Mixture of cis/trans (separable) |

| Sulfone (O=S=O) | Oxone® | 2.5 equiv | RT to 50°C | Complete oxidation |

| Sulfone (O=S=O) | mCPBA | 2.5 equiv | RT | Complete oxidation |

Step-by-Step Methodology (Sulfone Synthesis):

-

Dissolve the thiomorpholine derivative in MeOH:H2O (1:1).

-

Add Oxone® (Potassium peroxymonosulfate) (2.5 equiv).

-

Stir at RT for 6 hours. The reaction creates a white suspension.

-

Filter off the salts.

-

Dilute filtrate with water and extract with EtOAc.

-

Validation: Check 1H NMR. The protons adjacent to Sulfur (C2 and C6 positions) will shift downfield significantly (approx +0.5 to +1.0 ppm shift) compared to the sulfide.

Quality Control & Validation Criteria

For biological screening, compound purity must exceed 95%.

-

LC-MS: Confirm mass [M+H]+. Look for the characteristic "M+2" isotope pattern if Sulfur is present (though less pronounced than Cl/Br, 34S is 4.2% natural abundance).

-

1H NMR (DMSO-d6):

-

Diagnostic Peak: The C3-H proton usually appears as a doublet of doublets (dd) or multiplet around 3.5–4.5 ppm, depending on N-substitution.

-

Stereochemistry: If synthesizing sulfoxides, use NOESY NMR to distinguish cis (axial) vs trans (equatorial) oxygen orientation relative to the C3-carboxylate.

-

References

-

Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2021.[1] Link

-

Thiomorpholine-3-carboxylic acid derivatives. PubChem Compound Summary. Link

-

Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science, 2012. Link

-

Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence. Journal of Organic Chemistry, 2022. Link

Sources

Experimental protocol for N-acylation of Methyl thiomorpholine-3-carboxylate

[1]

Executive Summary

Methyl thiomorpholine-3-carboxylate is a critical chiral scaffold in the synthesis of peptidomimetics and morpholine bioisosteres.[1] Unlike its oxygenated counterpart (morpholine), the thiomorpholine ring introduces specific lipophilicity changes (

This application note details the robust N-acylation of this secondary amine. We present two distinct protocols:

-

Method A (Kinetic Control): Rapid acylation using Acid Chlorides/Anhydrides.[1]

-

Method B (Thermodynamic/Stereo-Control): Carbodiimide/Uronium-mediated coupling for complex carboxylic acids.[1]

Critical Challenge: The C3-position is chiral. Improper base selection or uncontrolled exotherms during acylation can lead to

Strategic Considerations & Mechanism

The Substrate

The starting material is typically supplied as Methyl thiomorpholine-3-carboxylate hydrochloride (HCl salt).[1]

-

Implication: The secondary amine is protonated (

) and non-nucleophilic.[1] -

Action: The protocol requires an in situ neutralization using a tertiary amine base (e.g., DIPEA or NMM) before the electrophile can react.[1]

Reaction Mechanism & Causality

The reaction proceeds via a nucleophilic acyl substitution.[1]

-

Deprotonation: Base removes HCl, freeing the secondary amine.[1]

-

Nucleophilic Attack: The lone pair on the nitrogen attacks the carbonyl carbon of the acylating agent.[1]

-

Elimination: The leaving group (Cl⁻ or carboxylate) is expelled, reforming the carbonyl.[1]

Why Stereochemistry Matters: The C3 hydrogen is acidic due to the adjacent electron-withdrawing ester group.[1]

Visualization: Decision Tree & Workflow

Caption: Decision matrix for selecting the optimal acylation pathway based on the acyl donor's stability and complexity.

Experimental Protocols

Method A: Acyl Chloride Route (Standard)

Best for: Acetyl chloride, Benzoyl chloride, and robust aliphatic acyl chlorides.[1]

Reagents:

-

Substrate: Methyl thiomorpholine-3-carboxylate HCl (

equiv)[1] -

Acyl Chloride:

– -

Base:

-Diisopropylethylamine (DIPEA) (-

Note: 1.0 eq to neutralize salt, 1.0 eq to scavenge HCl from reaction, 0.5 eq excess.

-

-

Solvent: Dichloromethane (DCM) [Anhydrous][1]

Procedure:

-

Setup: Flame-dry a round-bottom flask under

atmosphere. -

Dissolution: Add the thiomorpholine salt and anhydrous DCM (

mL/mmol). The salt will be suspended.[1] -

Neutralization: Cool to

(ice bath). Add DIPEA dropwise.[1] The suspension should clear as the free amine dissolves.[1] -

Addition: Add the Acyl Chloride dropwise over 15 minutes.

-

Critical: Maintain internal temperature

to prevent exotherm-induced racemization.[1]

-

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

-

Monitoring: Check TLC (Stain: Ninhydrin or KMnO4).[1] The starting amine spot (polar, near baseline) should disappear.[1]

-

Workup:

Method B: HATU-Mediated Coupling (Precision)

Best for: Coupling with Fmoc-amino acids or sterically hindered carboxylic acids.[1]

Reagents:

-

Substrate: Methyl thiomorpholine-3-carboxylate HCl (

equiv)[1] -

Carboxylic Acid (

): -

Coupling Agent: HATU (

equiv)[1] -

Base: DIPEA (

equiv)[1]

Procedure:

-

Activation: In a dried flask, dissolve the Carboxylic Acid (

equiv) and HATU ( -

Base Addition 1: Add

equiv of DIPEA to activate the acid. Stir for 5 minutes at RT.-

Observation: Solution often turns yellow/orange.[1]

-

-

Substrate Addition: Add the thiomorpholine HCl salt to the reaction mixture.

-

Base Addition 2: Immediately add the remaining DIPEA (

equiv). -

Reaction: Stir at RT for 4–16 hours.

-

Workup (Extraction):

Data Summary & Stoichiometry Table

| Component | Role | Equiv (Method A) | Equiv (Method B) | Notes |

| Thiomorpholine-3-Ester | Substrate | 1.0 | 1.0 | Correct for HCl salt MW |

| Acyl Source | Electrophile | 1.1 - 1.2 | 1.1 | Chloride vs. Acid |

| DIPEA | Base | 2.5 | 3.0 | Higher in B to activate HATU |

| HATU | Catalyst | N/A | 1.1 | Only for Method B |

| Reaction Time | - | 2-4 Hours | 4-16 Hours | Method B is slower |

| Temperature | - | RT | Keep cool in A |

Troubleshooting & Process Control

Common Failure Modes

-

Low Yield: Often due to incomplete neutralization of the HCl salt.[1] Ensure the pH is

(check damp pH paper above the liquid) before adding the electrophile.[1] -

Racemization: Detected by Chiral HPLC.[1]

-

S-Oxidation: If the product shows

or

Analytical Validation

References

-

Thiomorpholine Synthesis & Properties

-

Peptide Coupling Protocols (Steric Hindrance)

-

General Amide Bond Formation

-

Racemization Mechanisms

Sources

- 1. CN105906582A - Preparation method of thiomorpholine - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (S)-Methyl morpholine-3-carboxylate | C6H11NO3 | CID 6558896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1543800-05-0|4-(Carbamoylmethyl)thiomorpholine-3-carboxylic acid|BLD Pharm [bldpharm.com]

Gas chromatography-mass spectrometry (GC-MS) of thiomorpholine derivatives

Derivatization Strategies, Fragmentation Dynamics, and Validated Protocols

Executive Summary & Scientific Rationale

Thiomorpholine (tetrahydro-1,4-thiazine) derivatives represent a privileged scaffold in modern medicinal chemistry, serving as core moieties in DPP-4 inhibitors, antipsychotics, and novel antitubercular agents.[1] Unlike their morpholine counterparts, thiomorpholine derivatives possess two distinct heteroatoms (N and S) with significantly different electronegativities and oxidation potentials.

The Analytical Challenge: Direct GC-MS analysis of thiomorpholine derivatives is often compromised by two factors:

-

N-H Polarity: The secondary amine function in non-substituted thiomorpholines leads to severe peak tailing and adsorption on active sites within the GC inlet.

-

Sulfur Reactivity: The thioether moiety is susceptible to thermal oxidation (sulfoxide formation) in hot injection ports, leading to artifact peaks.

The Solution:

This guide details a robust protocol utilizing Silylation (BSTFA/TMCS) to mask the amine polarity, coupled with optimized thermal gradients to preserve the sulfur oxidation state. We prioritize Electron Ionization (EI) fragmentation mechanisms to distinguish the unique isotopic signature of the sulfur atom (

Chemical Considerations & Reagent Selection

To ensure reproducibility, the choice of derivatization reagent is critical. We compare three common approaches, selecting Method A as the primary protocol for this guide.

| Reagent Class | Reagent | Reaction Target | Pros | Cons |

| Silylation (Method A) | BSTFA + 1% TMCS | Amine (-NH), Hydroxyl (-OH) | Excellent volatility; forms stable TMS derivatives; high sensitivity. | Moisture sensitive; requires anhydrous conditions. |

| Acylation | TFAA / PFPA | Amine (-NH) | Very stable derivatives; good for electronegative capture (NCI-MS). | Acidic byproducts can damage column phase; removes basicity. |

| Nitrosation | NaNO₂ / Acid | Secondary Amine | Specific to secondary amines (forms nitrosamines).[2] | Safety Risk: Forms carcinogenic N-nitroso compounds; complex extraction. |

Why BSTFA/TMCS? N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is chosen because the TMS group effectively shields the nitrogen lone pair, eliminating peak tailing. The reaction is rapid (15–30 min) and the byproducts (trifluoroacetamide) elute early, not interfering with most thiomorpholine analytes.

Experimental Protocol

3.1. Materials & Standards[3]

-

Analytes: Thiomorpholine derivatives (purity >98%).

-

Internal Standard (IS): Thiomorpholine-d8 or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as a retention time locker.

-

Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

-

Solvent: Anhydrous Pyridine (acts as both solvent and acid scavenger).

3.2. Sample Preparation Workflow

Note: All glassware must be silanized to prevent adsorption.

-

Dissolution: Weigh 1.0 mg of sample into a 2 mL crimp-top amber vial. Add 500 µL of Anhydrous Pyridine.

-

Derivatization: Add 100 µL of BSTFA + 1% TMCS. Flush headspace with dry Nitrogen (

). -

Incubation: Cap tightly and vortex for 30 seconds. Heat at 60°C for 30 minutes in a dry block heater.

-

Critical: Do not overheat (>70°C), as this may promote sulfur oxidation artifacts.

-

-

Cooling: Allow to cool to room temperature.

-

Dilution: Dilute 1:10 with isooctane prior to injection to protect the filament and detector from excess reagent.

3.3. Instrumental Parameters (GC-MS)[2][4][5][6]

| Parameter | Setting | Rationale |

| System | Agilent 7890B / 5977B MSD (or equivalent) | Standard single quadrupole system. |

| Column | Rtx-5MS (30 m × 0.25 mm × 0.25 µm) | Low-polarity (5% phenyl) phase prevents amine interaction. |

| Inlet | Splitless (1 min purge), 260°C | Splitless maximizes sensitivity; 260°C ensures volatilization without pyrolysis. |

| Carrier Gas | Helium, Constant Flow 1.0 mL/min | Consistent retention times. |

| Oven Program | 60°C (1 min) | Rapid ramp prevents thermal degradation of sulfur groups. |

| Transfer Line | 280°C | Prevents condensation before MS source. |

| Ionization | Electron Impact (EI), 70 eV | Standard library matching energy. |

| Source Temp | 230°C | Optimized for organosulfur stability. |

| Scan Range | m/z 40 – 450 | Covers molecular ion and fragments; excludes carrier gas/air. |

Workflow Visualization

The following diagram illustrates the critical path from sample extraction to data validation, emphasizing the check-points for sulfur oxidation.

Figure 1: Analytical workflow for thiomorpholine derivatization and analysis. Yellow diamond indicates the critical control point for preventing hydrolysis or oxidation.

Mass Spectral Interpretation & Fragmentation Dynamics

Understanding the fragmentation of thiomorpholine is essential for distinguishing it from morpholine (oxygen analog) and piperazine (nitrogen analog).

5.1. The Sulfur Isotope Signature

The most immediate validation of a thiomorpholine ring is the A+2 element .

-

Sulfur (

): 95.02% natural abundance. -

Sulfur (

): 4.21% natural abundance. -

Observation: Look for an isotope peak at

with an intensity approximately 4-5% of the molecular ion

5.2. Primary Fragmentation Pathways (EI)

For N-TMS-thiomorpholine (MW 175):

-

Molecular Ion (

): usually distinct at m/z 175. -

-Cleavage: The dominant mechanism driven by the nitrogen lone pair.

-

Cleavage of the C-C bond adjacent to the Nitrogen.[7]

-

Loss of

? (Complex rearrangement). -

Characteristic Ion: Loss of methyl from TMS (

) is common. -

Ring Opening: The ring often opens followed by loss of ethylene (

, 28 Da).

-

5.3. Fragmentation Pathway Diagram

Figure 2: Primary Electron Ionization (EI) fragmentation pathways for TMS-derivatized thiomorpholine.

Validation & Troubleshooting

6.1. Method Performance Parameters

| Parameter | Acceptance Criteria | Notes |

| Linearity ( | > 0.995 | Range: 1 – 100 µg/mL |

| LOD (S/N > 3) | ~0.05 µg/mL | Highly sensitive due to sharp TMS peaks. |

| Precision (RSD) | < 5.0% | Based on 6 replicate injections.[3] |

| Derivatization Stability | < 24 Hours | Analyze immediately; TMS groups hydrolyze. |

6.2. Troubleshooting Guide

-

Issue: Peak Tailing.

-

Cause: Incomplete derivatization or active sites in the liner.

-

Fix: Use fresh BSTFA; replace inlet liner with a deactivated (silanized) wool liner.

-

-

Issue: Extra Peak at M+16.

-

Cause: Oxidation of Sulfur to Sulfoxide (

). -

Fix: Lower injector temp to 250°C; ensure headspace is flushed with

during derivatization.

-

-

Issue: Missing M+.

-

Cause: Excessive fragmentation energy or thermal degradation.

-

Fix: Check source temperature; confirm derivatization success (look for TMS fragments at m/z 73).

-

References

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - Thiomorpholine Data. NIST Standard Reference Data. [Link]

-

Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. [Link]

-

Sobolevsky, T. G., et al. (2003). Silylation of nitrogen-containing drugs for GC-MS analysis. Journal of Separation Science. [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Application Note: Chemoselective Functionalization of Methyl Thiomorpholine-3-Carboxylate

Abstract

Methyl thiomorpholine-3-carboxylate (MTM-3-C) serves as a critical peptidomimetic scaffold, acting as a sulfur-containing surrogate for proline. Its unique structure offers three distinct sites for electrophilic attack: the secondary amine (N4), the thioether sulfur (S1), and the

Structural Analysis & Reactivity Profile[1]

The MTM-3-C scaffold presents a classic case of competing nucleophiles. Understanding the Hard-Soft Acid-Base (HSAB) properties of the heteroatoms is prerequisite for successful derivatization.

| Site | Atom | Character | Reactivity Profile | Primary Electrophiles |

| N4 | Nitrogen | Harder Nucleophile | Secondary Amine ( | Acyl chlorides, Sulfonyl chlorides, Aldehydes (Reductive amination) |

| S1 | Sulfur | Soft Nucleophile | Thioether | Oxidants ( |

| C3 | Carbon | Acidic Proton | Bases (Enolate formation - High Risk of Racemization) |

Expert Insight: The Alkylation Trap

A common failure mode in MTM-3-C derivatization is the use of simple alkyl halides (e.g., methyl iodide) to target N4. Because Sulfur is a "soft" nucleophile, it competitively reacts with soft electrophiles to form sulfonium salts , often resulting in inseparable mixtures.

-

Solution: Use Reductive Amination for N-alkylation to completely bypass S-alkylation pathways.

Chemoselectivity Decision Framework

The following logic gate describes the selection of reagents to achieve site-specific modification without protecting group manipulation.

Figure 1: Decision tree for chemoselective functionalization of MTM-3-C. Note the diversion to reductive amination for alkylation targets to avoid sulfur interference.

Detailed Experimental Protocols

Protocol A: N-Acylation (Peptide Coupling)

Objective: Formation of amide bonds while preventing racemization at C3. Mechanism: Nucleophilic attack of N4 on an activated carboxylic acid or acyl chloride.

Materials:

-

Methyl thiomorpholine-3-carboxylate (HCl salt)

-

Dichloromethane (DCM) (Anhydrous)

- -Diisopropylethylamine (DIPEA)

-

Acyl Chloride (R-COCl) or Carboxylic Acid + HATU

Step-by-Step:

-

Dissolution: In a flame-dried round-bottom flask, suspend MTM-3-C HCl salt (1.0 equiv) in anhydrous DCM (0.2 M concentration).

-

Free Basing: Cool to 0°C. Add DIPEA (3.0 equiv) dropwise. The solution should become clear as the free amine is liberated.

-

Addition:

-

If using Acyl Chloride: Add R-COCl (1.1 equiv) dropwise at 0°C.

-

If using Acid/HATU: Pre-activate the carboxylic acid (1.1 equiv) with HATU (1.1 equiv) and DIPEA (1.0 equiv) in DMF/DCM for 15 mins, then add the MTM-3-C solution.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin or KMnO4).

-

Workup: Dilute with DCM. Wash sequentially with 1M HCl (to remove unreacted amine), Sat.

, and Brine. -

Purification: Dry over

, concentrate, and purify via flash chromatography.

Critical Control Point: Maintain basicity (pH > 9) during coupling to ensure N4 is nucleophilic, but avoid large excesses of strong base which could epimerize the C3-ester.

Protocol B: Chemoselective N-Alkylation (Reductive Amination)

Objective: Installation of alkyl groups on N4 without touching S1. Why this method? Direct alkylation with alkyl halides (e.g., R-Br) often yields mixtures of N-alkyl and S-alkyl (sulfonium) products. Reductive amination uses aldehydes, which are hard electrophiles (targeting N4) before the reduction step.

Materials:

-

MTM-3-C (HCl salt)

-

Aldehyde (R-CHO)

-

Sodium triacetoxyborohydride (

) -

1,2-Dichloroethane (DCE) or THF

-

Acetic Acid (catalytic)

Step-by-Step:

-

Imine Formation: Dissolve MTM-3-C (1.0 equiv) and the Aldehyde (1.2 equiv) in DCE. Add DIPEA (1.0 equiv) to neutralize the salt.

-

Acid Catalysis: Add catalytic Acetic Acid (1-2 drops). Stir for 30 minutes at RT to form the iminium ion.

-

Reduction: Add

(1.5 equiv) in one portion. -

Reaction: Stir at RT for 4–16 hours.

-

Quench: Quench with Sat.

solution. Stir for 15 mins. -

Extraction: Extract with DCM (3x).

-

Analysis:

-NMR should show a distinct shift in the C3-H proton and the appearance of diastereotopic protons on the new N-alkyl group.

Protocol C: Controlled S-Oxidation (Sulfoxide vs. Sulfone)

Objective: Selective oxidation of the thioether to either the sulfoxide or sulfone. Challenge: Sulfoxides introduce a new chiral center at Sulfur, creating diastereomers (syn/anti relative to the C3-ester).

Materials:

-

N-Protected MTM-3-C (e.g., N-Boc or N-Acyl derivative)

-

Note: It is highly recommended to protect N4 before oxidation to prevent N-oxide formation.

-

-

meta-Chloroperoxybenzoic acid (mCPBA) (<77% purity grade)

-

DCM[1]

Step-by-Step:

| Target | Equivalents (mCPBA) | Temperature | Time | Outcome |

| Sulfoxide | 0.95 - 1.05 | -78°C to 0°C | 1 h | Mixture of diastereomers (separable) |

| Sulfone | 2.5 - 3.0 | 0°C to RT | 4 h | Single achiral product (at Sulfur) |

-

Setup: Dissolve N-protected MTM-3-C in DCM. Cool to the indicated temperature.

-

Addition: Dissolve mCPBA in DCM and add dropwise over 20 minutes.

-

For Sulfoxide: Slow addition at low temp is crucial to prevent over-oxidation.

-

-

Quench: Add 10%

(sodium thiosulfate) to destroy excess peroxide. Then add Sat. -

Workup: Extract with DCM.

-

Purification:

-

Sulfoxides: Silica gel chromatography is usually sufficient to separate the syn and anti diastereomers.

-

Sulfones: Recrystallization is often possible due to increased polarity and crystallinity.

-

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Loss of Optical Activity | Racemization at C3 | Avoid using NaH or strong alkoxide bases. The |

| Inseparable Mixture (Alkylation) | S-alkylation (Sulfonium) | Switch from Alkyl Halide to Reductive Amination (Protocol B). If Alkyl Halide is mandatory, use a non-polar solvent (Toluene) and |

| N-Oxide Formation | Over-oxidation | Protect the Nitrogen (Boc/Cbz) before attempting S-oxidation. |

| Poor Yield in Amide Coupling | Steric Hindrance | The C3-ester creates steric bulk. Switch coupling agent from EDC/HOBt to HATU or COMU. |

References

-

HSAB Theory & Thiolate Reactivity: LoPachin, R. M., & Gavin, T. (2015).[2] Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation.[2] Free Radical Biology and Medicine, 89, 733–745. [Link]

-

Thiomorpholine Scaffold in Medicinal Chemistry: Kumari, A., & Singh, R. K. (2021).[3] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.[3][4] Journal of Chemical Reviews, 3(4), 258-283. [Link]

-

Solid-Phase Synthesis of Thiomorpholine Derivatives: Krchnak, V., et al. (2012). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science, 14(7), 424-433. [Link]

-

Metabolic Oxidation Pathways: Reverdy, A., et al. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1.[5] Biodegradation, 10, 199–207. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. researchgate.net [researchgate.net]

- 5. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Structural Determination of Methyl Thiomorpholine-3-Carboxylate Derivatives via X-ray Crystallography

Executive Summary & Scientific Context

The thiomorpholine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for morpholine and piperazine in DPPIV inhibitors, antibiotics (e.g., substituted linezolid analogs), and peptidomimetics. The Methyl thiomorpholine-3-carboxylate core presents unique structural challenges due to the flexibility of the sulfur-containing heterocycle and the conformational freedom of the C3-ester group.

Accurate X-ray crystallographic characterization is critical to determine:

-

Absolute Configuration: Verifying the chirality at the C3 position (critical for enzymatic binding affinity).[1]

-

Ring Puckering: Quantifying the chair/boat transitions using Cremer-Pople parameters, which directly influence molecular docking scores.[1]

-

Intermolecular Interactions: Mapping hydrogen bond networks (N-H...O) and weak S...O interactions that drive solid-state packing.[1]

This guide provides a validated workflow for crystallizing these often low-melting esters and refining their structures to publication standards.

Phase I: Pre-Crystallization Quality Control

Causality: X-ray diffraction is a "garbage-in, garbage-out" technique.[1] Thiomorpholine derivatives are prone to S-oxidation (sulfoxide formation) and hydrolysis of the methyl ester, which act as impurities that poison crystal growth.

Protocol A: Purity Validation

-

Requirement: Sample purity >98% by HPLC.

-

NMR Check:

-

Verify the integrity of the methyl ester singlet (~3.7 ppm).

-

Check for splitting of the C3-H proton, which indicates diastereomeric impurities if other chiral centers are present.

-

Critical Step: Ensure no residual high-boiling solvents (DMSO, DMF) are present.[1] These solvents often prevent lattice formation in small organic esters.[1]

-

Phase II: Crystallization Screening Protocols

Methyl thiomorpholine-3-carboxylate derivatives often exist as oils or low-melting solids due to the flexibility of the saturated ring. Standard evaporation often fails.[1]

Protocol B: Vapor Diffusion (The "Gold Standard" for Thiomorpholines)

This method gently drives supersaturation, minimizing oiling-out.

Materials:

-

Inner vial (GC vial, 2 mL)

-

Outer jar (20 mL scintillation vial with tight cap)

-

Solvents: Dichloromethane (DCM), Hexane, Diethyl Ether.[1]

Step-by-Step:

-

Dissolution: Dissolve 5–10 mg of the derivative in the minimum amount (approx. 0.3 mL) of a "Good Solvent" (DCM or Chloroform).[1] The solution should be clear.

-

Filtration: Filter through a 0.2 µm PTFE syringe filter into the inner vial to remove dust nuclei.

-

Assembly: Place the open inner vial inside the outer jar.

-

Precipitant Addition: Carefully add 3–5 mL of "Bad Solvent" (Hexane or Pentane) into the outer jar (do not allow it to spill into the inner vial).[1]

-

Equilibration: Cap the outer jar tightly. Store at 4°C (refrigerator) to reduce kinetic energy and promote ordered lattice formation.[1]

-

Observation: Check after 24–48 hours. The volatile hexane will diffuse into the DCM, slowly lowering solubility.

Table 1: Solvent Systems for Thiomorpholine Esters

| Method | Solvent (Good) | Precipitant (Bad) | Temperature | Outcome Probability |

| Vapor Diffusion | DCM | Hexane | 4°C | High (Prisms) |

| Vapor Diffusion | Methanol | Diethyl Ether | 20°C | Med (Needles) |

| Slow Evaporation | Acetone | N/A | 4°C | Med (Plates) |

| Liquid Diffusion | Chloroform | Layered Hexane | 20°C | Low (Often Oils) |

Phase III: Data Collection & Reduction

Causality: The thiomorpholine ring is flexible.[1] Collecting data at room temperature often results in high thermal ellipsoids (smearing of electron density), making it impossible to distinguish between C and N atoms or resolve ring puckering.

Protocol C: Low-Temperature Diffraction

-

Mounting: Select a single crystal (approx 0.1 x 0.1 x 0.2 mm) under polarized light.[1] Use a minimal amount of Perfluoropolyether oil (e.g., Fomblin) to coat the crystal.

-

Cryo-cooling: Flash cool immediately to 100 K using a nitrogen stream. This "freezes" the ring conformation and reduces thermal motion.[1]

-

Beamline Strategy:

-

Source: Mo-Kα (0.71073 Å) is standard.[1] If the crystal is very small (<0.05 mm), use Cu-Kα to increase signal intensity, exploiting the sulfur atom's anomalous scattering for absolute structure determination (Flack parameter).

-

Resolution: Aim for 0.75 Å or better (approx 2θ = 55° for Mo).

-

Redundancy: >4.0 to ensure accurate intensity statistics for the sulfur atom.

-

Phase IV: Structure Refinement & Analysis

The Challenge: Thiomorpholine rings can exhibit disorder, flipping between chair and twist-boat conformations.

Protocol D: Refinement Strategy (SHELXL/OLEX2)

-